5-chloro-2-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
5-chloro-2-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, methoxy groups, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-24-16-9-10-21(12-16)15-6-4-14(5-7-15)20-26(22,23)18-11-13(19)3-8-17(18)25-2/h3-8,11,16,20H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIRBXJVDFCFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research has indicated that derivatives of 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide exhibit significant anticancer activity. A study synthesized a series of these derivatives and evaluated their effects against various cancer cell lines, demonstrating promising cytotoxic effects. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Inflammation Modulation
The compound has been investigated for its role in modulating inflammatory pathways. Specifically, it has been identified as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition can potentially limit myocardial injury during ischemia-reperfusion events, suggesting its application in treating conditions associated with acute inflammation .
Synthesis and Characterization
The synthesis of 5-chloro-2-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step processes that include:
- Formation of the Sulfonamide Linkage : This is achieved through the reaction of sulfonyl chlorides with amines.
- Substitution Reactions : The introduction of the chloro and methoxy groups is often accomplished via electrophilic aromatic substitution.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Therapeutic Potential
Cancer Treatment
Given its anticancer properties, there is potential for this compound to be developed into a therapeutic agent for various cancers. Its ability to target specific pathways in cancer cells could lead to more effective treatments with fewer side effects compared to conventional chemotherapies.
Cardiovascular Applications
Due to its anti-inflammatory properties, this compound may also find applications in cardiovascular medicine, particularly in conditions characterized by excessive inflammation such as myocardial infarction or heart failure .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds:
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(4-sulfamoylphenyl)ethylbenzamide: Shares similar structural features and may exhibit comparable biological activities.
Chloro(5-methoxy-2-1-(4-methoxyphenyl)imino-N-ethylphenyl-C)(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]iridium: Another compound with a chloro and methoxy group, used in different applications.
Uniqueness
The uniqueness of 5-chloro-2-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
5-chloro-2-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide, with a CAS number of 1797700-70-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a chloro-substituted methoxybenzene and a pyrrolidine moiety. Understanding its biological activity is essential for evaluating its therapeutic potential, particularly in oncology and neuropharmacology.
The molecular formula of the compound is , with a molecular weight of 396.9 g/mol. The structural features that contribute to its biological activity include:
- Chlorine atom : Often associated with increased lipophilicity and potential interactions with biological targets.
- Methoxy groups : These can enhance solubility and bioavailability.
- Pyrrolidine ring : Known for its role in modulating neurotransmitter systems and potential anti-cancer properties.
Research indicates that sulfonamide compounds exhibit various mechanisms of action, including inhibition of carbonic anhydrases (CAs) and interference with cellular signaling pathways. For instance, benzene sulfonamides have been shown to selectively inhibit certain CA isoforms, which are implicated in tumor growth and metastasis .
Anticancer Activity
Recent studies have explored the anticancer potential of similar sulfonamide derivatives, suggesting that they may selectively inhibit tumor cell proliferation. For example, novel benzofuran-based sulfonamides demonstrated moderate growth inhibitory activity against specific cancer cell lines, indicating that structural modifications can significantly affect biological outcomes .
| Compound Name | Activity Type | Cancer Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| Benzofuran 5b | Antiproliferative | A549, MCF7 | 10 |
| Benzofuran 10b | Antiproliferative | HeLa, PC3 | 15 |
Neuropharmacological Effects
The pyrrolidine component of the compound suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their ability to modulate GABAergic activity, which could have implications for treating neurological disorders .
Case Studies
- Inhibition of Carbonic Anhydrases : A study demonstrated that certain benzene sulfonamides effectively inhibited carbonic anhydrases IX and XII, which are overexpressed in various tumors. This inhibition correlated with reduced cell proliferation in vitro .
- GABA-Aminotransferase Inhibition : Another study focused on the inhibition of GABA-aminotransferase (GABA-AT), revealing that structurally related compounds could elevate GABA levels in the brain, suggesting therapeutic applications for epilepsy and anxiety disorders .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : and NMR confirm chemical shifts corresponding to methoxy, pyrrolidine, and sulfonamide groups (e.g., δ 3.2–3.8 ppm for pyrrolidine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 451.1234) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., P2/c space group, CCDC deposition codes) .
What methodological challenges arise in optimizing synthesis yield and purity?
Advanced Research Question
- Low Yields : Side reactions (e.g., over-sulfonylation) are mitigated by controlling stoichiometry and reaction time. For example, limiting sulfonyl chloride to 1.2 equivalents reduces by-products .
- Purification Issues : Polar by-products require gradient elution (e.g., 10% → 50% ethyl acetate in hexane) and repeated column runs .
- Scale-Up Limitations : Solvent choice (e.g., DMF vs. DCM) impacts reaction homogeneity and scalability. Switching to DMF improves mixing but requires post-reaction solvent exchange .
What biological targets and mechanisms are associated with this compound?
Advanced Research Question
- NLRP3 Inflammasome Inhibition : The sulfonamide group interacts with NACHT domain residues, blocking ASC speck formation (IC ~0.5–2 µM in THP-1 macrophages) .
- Histone Deacetylase (HDAC) Inhibition : The methoxypyrrolidine moiety enhances binding to HDAC catalytic sites (e.g., HDAC6 inhibition with IC ~120 nM) .
- Anticancer Activity : Induces apoptosis in HCT-116 cells (EC ~8 µM) via caspase-3 activation and PARP cleavage .
How can researchers resolve discrepancies in reported biological activities?
Advanced Research Question
- Assay Variability : Differences in cell lines (e.g., THP-1 vs. HCT-116) and readouts (e.g., IL-1β ELISA vs. cell viability) require standardized protocols .
- Structural Analogues : Compare activity of derivatives (e.g., 5-bromo vs. 5-chloro substituents) to identify pharmacophore requirements .
- Dose-Response Curves : Use Hill slopes to assess cooperativity; steep slopes (>2) suggest off-target effects .
What advanced analytical methods are critical for studying this compound?
Advanced Research Question
- Solid-Phase Extraction (SPE) : HLB cartridges (Waters) with methanol conditioning isolate the compound from biological matrices (recovery >85%) .
- Chromatography : UPLC-MS/MS (C18 column, 0.1% formic acid/acetonitrile) achieves baseline separation (retention time ~6.2 min) .
- Molecular Dynamics Simulations : Predict binding poses to HDAC/NLRP3 using AMBER or GROMACS (e.g., ΔG binding ~-9.2 kcal/mol) .
How does the methoxypyrrolidine substituent influence solubility and bioactivity?
Advanced Research Question
- Solubility : The 3-methoxy group increases water solubility (LogP ~2.1 vs. ~3.5 for non-methoxy analogues) due to enhanced hydrogen bonding .
- Target Selectivity : Methoxypyrrolidine improves HDAC6 selectivity (>50-fold vs. HDAC1) by fitting into the hydrophobic pocket .
- Metabolic Stability : CYP3A4 oxidation of pyrrolidine is reduced compared to piperidine analogues (t ~4.5 h in liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
